(1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopropyl)(morpholino)methanone
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Overview
Description
(1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopropyl)(morpholino)methanone is a complex organic compound that features a unique combination of functional groups, including a furan ring, an isoxazole ring, a cyclopropyl group, and a morpholino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopropyl)(morpholino)methanone typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through a 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . The furan ring can be introduced via a condensation reaction involving furfural and hydroxylamine . The cyclopropyl group is often added through a cyclopropanation reaction using diazomethane . Finally, the morpholino group is incorporated through a nucleophilic substitution reaction with morpholine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and solvent selection. Continuous flow chemistry and automated synthesis platforms are also employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
(1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopropyl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione.
Reduction: The isoxazole ring can be reduced to form an isoxazoline derivative.
Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted morpholino derivatives.
Properties
Molecular Formula |
C15H16N2O4 |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
[1-[5-(furan-2-yl)-1,2-oxazol-3-yl]cyclopropyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H16N2O4/c18-14(17-5-8-19-9-6-17)15(3-4-15)13-10-12(21-16-13)11-2-1-7-20-11/h1-2,7,10H,3-6,8-9H2 |
InChI Key |
LLANSNXQVBGOAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NOC(=C2)C3=CC=CO3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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